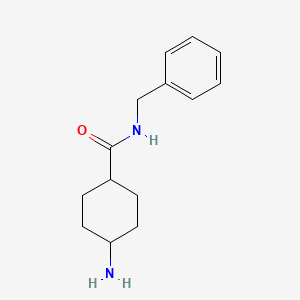
4-amino-N-benzylcyclohexane-1-carboxamide
Overview
Description
4-amino-N-benzylcyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-amino-N-benzylcyclohexane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclohexane ring substituted with an amino group and a benzyl group attached to the carboxamide functional group. This structural configuration is crucial for its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action, including:
- PPAR Agonism : Similar compounds have shown agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), which play a significant role in regulating lipid metabolism and glucose homeostasis. The agonism of PPARα has been linked to anti-inflammatory effects and improved metabolic profiles in preclinical models .
- Inhibition of Viral Entry : Compounds related to this class have demonstrated inhibitory effects against viral entry, specifically targeting filoviruses such as Ebola and Marburg. These compounds have shown EC50 values less than 10 μM in cell-based assays, suggesting significant antiviral potential .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target | EC50 Value | Reference |
|---|---|---|---|
| PPARα Agonism | PPARα | <5 μM | |
| Antiviral Activity | Ebola Virus | <10 μM | |
| Antibacterial Activity | Various Bacteria | IC50 = 12 μM | |
| Enzyme Inhibition | BACE1 | 28% inhibition |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- PPAR Agonist Study : A study evaluated a series of analogues for their ability to activate PPARα. The results indicated that certain derivatives exhibited enhanced potency compared to initial hits, validating the design strategy aimed at improving metabolic stability and bioavailability .
- Antiviral Efficacy : In vitro studies demonstrated that specific derivatives effectively inhibited the entry of both Ebola and Marburg viruses. Notably, compound CBS1118 was identified with significant antiviral activity, highlighting the potential for further development as therapeutic agents against these viral infections .
- Antibacterial Properties : Research into cyclohexanecarboxamides revealed their capacity to inhibit bacterial growth by binding to bacterial receptors. This suggests a mechanism that could be leveraged for developing new antibacterial agents .
Properties
IUPAC Name |
4-amino-N-benzylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCPELVGPMKZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















